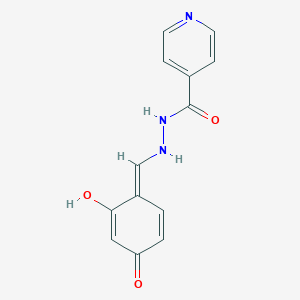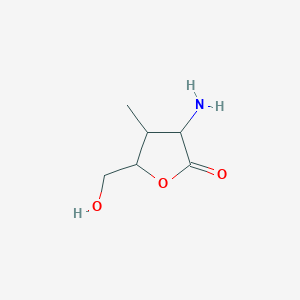
2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as furanone C-30 or AI-2, and it is a derivative of 4-hydroxy-5-methyl-3(2H)-furanone. The synthesis of this compound is complex, and it requires specific conditions and reagents.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is complex and involves the regulation of bacterial behavior and communication. This compound is involved in the formation of biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. Additionally, this compound has been shown to inhibit the growth of certain bacteria and to modulate the expression of specific genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- are complex and depend on the concentration and duration of exposure. This compound has been shown to inhibit the growth of certain bacteria and to modulate the expression of specific genes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- in lab experiments include its potential applications in microbiology, cancer research, drug discovery, and materials science. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl-. One of the most important directions is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential applications of this compound in cancer research, drug discovery, and materials science should be further explored. Furthermore, the toxicity and safety of this compound should be thoroughly investigated to determine its potential applications in medicine and biotechnology. Finally, the potential applications of this compound in agriculture and environmental science should also be explored.
Synthesemethoden
The synthesis of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is a multi-step process that involves the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with specific reagents. The first step involves the protection of the hydroxyl group in 4-hydroxy-5-methyl-3(2H)-furanone using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected compound is then reacted with an amine such as 3-aminopropanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form the desired product.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- has been extensively studied for its potential applications in various fields of science. One of the most important applications of this compound is in the field of microbiology. It is a quorum-sensing molecule that is involved in the regulation of bacterial behavior and communication. This compound is also involved in the formation of biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. Additionally, this compound has been studied for its potential applications in cancer research, drug discovery, and materials science.
Eigenschaften
CAS-Nummer |
13594-38-2 |
|---|---|
Produktname |
2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-amino-5-(hydroxymethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)10-6(9)5(3)7/h3-5,8H,2,7H2,1H3 |
InChI-Schlüssel |
QEXHWBBFAYIAIZ-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C1N)CO |
Kanonische SMILES |
CC1C(OC(=O)C1N)CO |
Synonyme |
3-Aminotetrahydro-5-(hydroxymethyl)-4-methylfuran-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






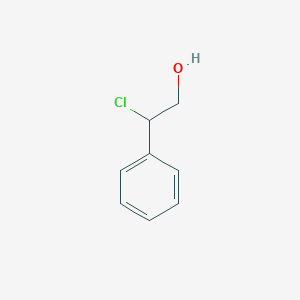
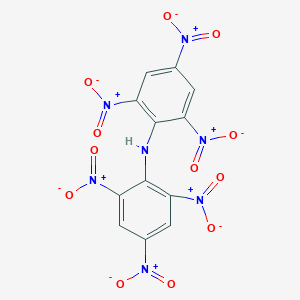
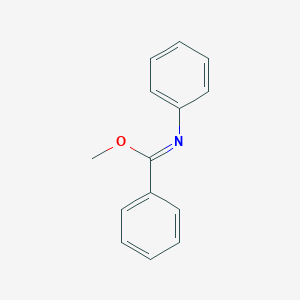
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

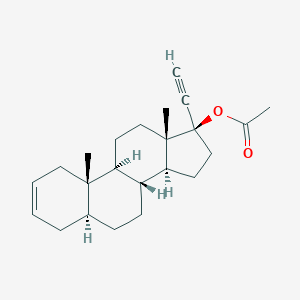
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
